molecular formula C13H8ClN B8123677 3-(3-Chlorophenyl)-5-ethynylpyridine

3-(3-Chlorophenyl)-5-ethynylpyridine

Cat. No.: B8123677
M. Wt: 213.66 g/mol
InChI Key: ROTUNZXSUPRKTL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-ethynylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-chlorophenyl group and an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-ethynylpyridine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-chlorophenylboronic acid with 5-bromo-3-ethynylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Sonogashira Coupling: Another method involves the coupling of 3-chloroiodobenzene with 5-ethynylpyridine using a palladium catalyst and copper iodide as a co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-ethynylpyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-ethynylpyridine
  • 3-(4-Chlorophenyl)-5-ethynylpyridine
  • 3-(3-Bromophenyl)-5-ethynylpyridine

Uniqueness

3-(3-Chlorophenyl)-5-ethynylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-ethynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c1-2-10-6-12(9-15-8-10)11-4-3-5-13(14)7-11/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTUNZXSUPRKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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